molecular formula C13H23N3OS B4639737 N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide

N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B4639737
M. Wt: 269.41 g/mol
InChI Key: ZXOZXGVKMKGPMJ-UHFFFAOYSA-N
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Description

N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, can yield the desired thiadiazole derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for thiadiazole derivatives generally involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, thiocyanates, thiosemicarbazides, and various oxidizing and reducing agents. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The compound’s ability to cross cellular membranes enhances its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide is unique due to its specific hexyl and pentanamide substituents, which can influence its lipophilicity and ability to interact with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3OS/c1-3-5-7-8-10-12-15-16-13(18-12)14-11(17)9-6-4-2/h3-10H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOZXGVKMKGPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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